N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide
Description
N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide is a benzamide derivative featuring a fused acenaphtho[1,2-d]thiazole core and a 3,5-dichlorobenzamide substituent.
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2N2OS/c21-12-7-11(8-13(22)9-12)19(25)24-20-23-17-14-5-1-3-10-4-2-6-15(16(10)14)18(17)26-20/h1-9H,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXYDNQWNWZUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC(=CC(=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide typically involves multicomponent reactions. One common method includes the reaction of acenaphthylene-1,2-dione with aromatic aldehydes and ammonium acetate, catalyzed by ferric hydrogensulfate in ethanol under reflux conditions . This method is known for its high conversion rates and straightforward experimental procedures.
Industrial Production Methods
the principles of green chemistry and the use of recyclable catalysts, such as Fe3O4 nanoparticles, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF).
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of chlorine atoms and the thiazole ring.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in DMF.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NBS can lead to brominated derivatives, while reduction with sodium borohydride can yield reduced forms of the compound.
Scientific Research Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules based on core architecture, substituents, and inferred properties.
Core Structure Variations
a) Acenaphthothiazole Derivatives
- N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (6262-41-5): Core: Acenaphtho[5,4-d]thiazole (dihydro derivative). Substituent: 1-naphthamide. The 1-naphthamide group introduces a larger aromatic system, which could favor π-π stacking but may reduce metabolic stability .
b) Carbazole Derivatives
- N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide: Core: Tetrahydrocarbazole. Substituent: Acetamide. Comparison: The carbazole core is structurally distinct, with a partially saturated ring system that may confer conformational flexibility.
Substituent Analysis
| Compound Name | Core Structure | Substituent | Hypothesized Impact |
|---|---|---|---|
| N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide | Acenaphtho[1,2-d]thiazole | 3,5-dichlorobenzamide | Enhanced lipophilicity (Cl groups), electron withdrawal for target interaction |
| N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide | Acenaphtho[5,4-d]thiazole | 1-naphthamide | Increased steric bulk, potential π-π interactions |
| N-{3-[(6-chloro-tetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide | Tetrahydrocarbazole | Chloro + acetamide | Moderate electron withdrawal (Cl) with flexible core |
Key Observations :
- The 3,5-dichlorobenzamide group in the target compound likely enhances lipophilicity and electron-withdrawing effects, which could improve membrane permeability and interaction with hydrophobic binding pockets.
- 1-naphthamide in compound 6262-41-5 introduces steric challenges but may improve stacking interactions in protein binding sites.
Biological Activity
N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes an acenaphtho[1,2-d]thiazole moiety and dichlorobenzamide. Its molecular formula is C_{15}H_{10}Cl_{2}N_{2}S, and its molecular weight is approximately 335.22 g/mol. The presence of chlorine substituents and the thiazole ring contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Molecular Targets : The compound may bind to various enzymes or receptors involved in cellular signaling pathways.
- Pathways Involved : It has been suggested that it modulates pathways related to apoptosis, inflammation, and cell proliferation. For instance, it may influence the activity of caspases involved in apoptotic processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines. The compound exhibits a dose-dependent inhibition of cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| HeLa (Cervical) | 10.0 |
These results indicate that the compound is particularly potent against HeLa cells.
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Bacterial Inhibition : It has demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This suggests potential applications in treating bacterial infections.
Case Studies
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various human cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation and increased reactive oxygen species (ROS) production, leading to cell death .
- Antimicrobial Research : Another research effort focused on the antimicrobial properties of the compound. It was found to inhibit biofilm formation in Staphylococcus aureus, suggesting a dual role in both killing bacteria and preventing infection establishment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
